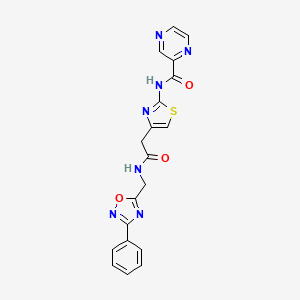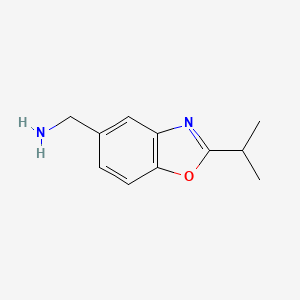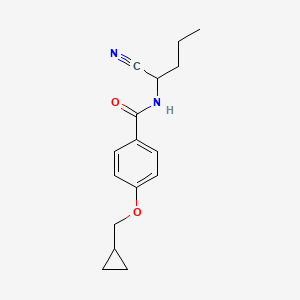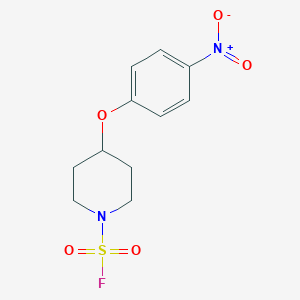![molecular formula C24H23N3O3 B2780310 2-(2-methoxy-4-methylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 2097916-62-4](/img/structure/B2780310.png)
2-(2-methoxy-4-methylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Synonyms : Benzaldehyde, 4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-; 4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde .
Synthesis Analysis
The compound can be synthesized using the stirrer method . Specifically, it can be prepared from vanillin and p-anisidine in a water solvent. The reaction proceeds through condensation, forming a Schiff base. The yield of the synthesized compound is approximately 95% .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzaldehyde group linked to a methoxyphenyl moiety via an imidazo[1,2-a]pyridine bridge. The imidazo[1,2-a]pyridine ring contributes to its unique properties .
Chemical Reactions Analysis
The compound exhibits characteristic absorption bands in its FTIR spectrum , particularly at 1590-1591 cm-1 , corresponding to the imine (C=N) group. Additionally, GC-MS analysis reveals a single peak with a molecular ion at m/z 257 , indicating the relative molecular mass of the product .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
The compound exhibits anti-inflammatory effects by modulating key pathways involved in inflammation. Researchers have explored its potential in treating inflammatory diseases such as arthritis, colitis, and dermatitis. Mechanistic studies suggest that it inhibits pro-inflammatory cytokines and enzymes, making it a promising candidate for drug development .
Anticancer Properties
Studies have investigated the compound’s role in cancer therapy. It shows selective cytotoxicity against certain cancer cell lines, particularly breast and lung cancer. Researchers are exploring its mechanism of action, aiming to develop targeted therapies that exploit its antiproliferative effects .
Cardiovascular Applications
The compound’s vasodilatory properties have piqued interest in cardiovascular research. It may enhance blood flow and reduce hypertension. Researchers are studying its effects on endothelial function and vascular health, potentially leading to novel treatments for cardiovascular diseases .
Neuroprotection and Neurodegenerative Disorders
Preclinical studies suggest that the compound has neuroprotective effects. It may mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Researchers are investigating its potential in Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative conditions .
Antimicrobial Activity
The compound exhibits antimicrobial properties against bacteria, fungi, and parasites. Researchers have explored its use in topical formulations, wound healing, and combating drug-resistant pathogens. Its unique chemical structure makes it an interesting candidate for novel antimicrobial agents .
Metabolic Syndrome and Obesity
Emerging evidence suggests that the compound may influence metabolic pathways related to insulin sensitivity, lipid metabolism, and adipogenesis. Researchers are studying its effects on obesity, diabetes, and associated metabolic disorders .
Skin Health and Dermatological Applications
Due to its anti-inflammatory and antioxidant properties, the compound is being investigated for dermatological applications. It may help manage skin conditions such as psoriasis, eczema, and acne. Topical formulations could provide targeted relief .
Drug Delivery Systems
Researchers are exploring the compound’s potential as a drug carrier or part of drug delivery systems. Its solubility and stability properties make it suitable for encapsulating other therapeutic agents, enhancing their bioavailability and targeting specific tissues .
Mecanismo De Acción
Mode of Action
Like many organic compounds, it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and ionic interactions .
Biochemical Pathways
The specific biochemical pathways affected by the compound are currently unknown. Given the complexity of the compound, it is likely that it interacts with multiple pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
Given its molecular weight (19620 g/mol) and its organic nature, it is likely that it is absorbed in the gastrointestinal tract following oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Action Environment
The action, efficacy, and stability of the compound are likely influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature. Specific details about how these factors influence the compound’s action are currently unknown .
Propiedades
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-16-10-11-21(22(13-16)29-3)30-15-23(28)25-19-9-5-4-8-18(19)20-14-27-12-6-7-17(2)24(27)26-20/h4-14H,15H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOUADRCVHFUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=CN4C=CC=C(C4=N3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxy-4-methylphenoxy)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,4-Trifluoro-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2780228.png)
![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide](/img/structure/B2780229.png)

![5-(2-methoxyethyl)-N-(naphthalen-1-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2780235.png)

![3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2780237.png)
![3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide](/img/structure/B2780238.png)


![4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2780242.png)



![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2780249.png)